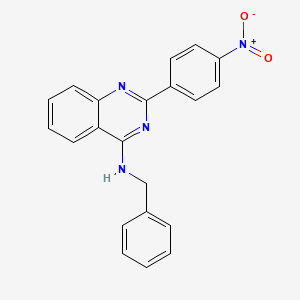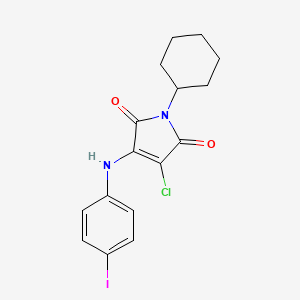![molecular formula C20H14N4O3 B3585098 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol](/img/structure/B3585098.png)
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
Übersicht
Beschreibung
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that features a quinazoline core substituted with a 4-nitrophenyl group and an amino phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzonitrile with 4-nitrobenzaldehyde to form the quinazoline coreThe reaction conditions often require the use of catalysts such as zinc ferrite under solvent-free conditions to enhance yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The quinazoline core is known to interact with various biological targets, including kinases and other proteins, thereby modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like 2-(4-nitrophenyl)quinazolin-4-yl derivatives.
Phenol Derivatives: Compounds such as 4-nitrophenyl phenol.
Uniqueness
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-16-5-3-4-14(12-16)21-20-17-6-1-2-7-18(17)22-19(23-20)13-8-10-15(11-9-13)24(26)27/h1-12,25H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDCUNNIJYHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-chloro-5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B3585017.png)
![[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3585023.png)


![3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE](/img/structure/B3585038.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585050.png)
![ethyl 6-ethoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3585058.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585066.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(4-nitrophenyl)quinazolin-4-amine](/img/structure/B3585080.png)
![Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B3585100.png)
![Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B3585103.png)



